

# Ozanimod Hydrochloride: A Technical Overview of its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ozanimod hydrochloride**, the active ingredient in Zeposia®, is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is an oral therapy approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and pharmacodynamics of **ozanimod hydrochloride**. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

# **Chemical Structure and Physicochemical Properties**

Ozanimod is a bi-aryl oxadiazole derivative with a chiral center, existing as the (S)-enantiomer. The hydrochloride salt form enhances its solubility and suitability for oral administration.

Table 1: Physicochemical Properties of Ozanimod Hydrochloride



| Property                     | Value                                                                                                                                    | Reference(s) |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name                   | 5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile monohydrochloride | [3]          |
| Molecular Formula            | C23H24N4O3·HCl                                                                                                                           | [3]          |
| Molecular Weight             | 440.92 g/mol                                                                                                                             | [3]          |
| Appearance                   | White to off-white solid                                                                                                                 | [3]          |
| Melting Point                | ~240 °C                                                                                                                                  | [3]          |
| рКа                          | 7.90                                                                                                                                     | [3]          |
| Solubility                   | Ethanol: 1.43 mg/mLMethanol:<br>2.41 mg/mLpH 5.1 Aqueous<br>Medium: 3.51 mg/mL                                                           | [3]          |
| LogP (Partition Coefficient) | 3.28                                                                                                                                     | [3]          |

# Pharmacology Mechanism of Action

Ozanimod is a selective agonist of two of the five S1P receptor subtypes: S1P<sub>1</sub> and S1P<sub>5</sub>.[1][2] Its therapeutic effects are primarily attributed to its action on S1P<sub>1</sub> receptors on lymphocytes.[5]

Upon binding to S1P<sub>1</sub> receptors on lymphocytes within lymph nodes, ozanimod induces receptor internalization and degradation.[6] This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that directs their egress from lymphoid tissues.[1] The sequestration of lymphocytes, particularly CCR7<sup>+</sup> naïve and central memory T and B cells, in the lymph nodes reduces the number of circulating lymphocytes that can migrate to sites of inflammation, such as the central nervous system in MS or the colon in UC.[1][6]

The binding of ozanimod to S1P<sub>5</sub> receptors, which are expressed on oligodendrocytes in the central nervous system, is also being investigated for potential neuroprotective effects.[4][7]



# **Signaling Pathways**

The binding of ozanimod to S1P<sub>1</sub> and S1P<sub>5</sub> receptors, which are G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades. The primary pathway for S1P<sub>1</sub> involves coupling to the inhibitory G protein, Gαi.



Click to download full resolution via product page

Ozanimod-S1P1 Receptor Signaling Pathway.

The downstream effects of S1P<sub>5</sub> activation in the CNS are still under investigation but may involve pathways related to oligodendrocyte survival and myelination.



Click to download full resolution via product page

Ozanimod-S1P5 Receptor Signaling Pathway.

# **Receptor Binding and Functional Activity**

Ozanimod demonstrates high potency and selectivity for S1P1 and S1P5 receptors.

Table 2: In Vitro Pharmacology of Ozanimod



| Parameter                          | S1P <sub>1</sub> | S1P <sub>5</sub> | S1P <sub>2</sub> , S1P <sub>3</sub> ,<br>S1P <sub>4</sub> | Reference(s) |
|------------------------------------|------------------|------------------|-----------------------------------------------------------|--------------|
| Binding Affinity (K <sub>i</sub> ) | High Affinity    | High Affinity    | Minimal Activity                                          | [8]          |
| Functional Potency (EC50)          | ~pM range        | ~nM range        | >20,000-fold<br>lower                                     | [2][9]       |

# Pharmacokinetics and Pharmacodynamics Pharmacokinetics

Table 3: Pharmacokinetic Properties of Ozanimod

| Parameter             | Description                                                            | Reference(s) |
|-----------------------|------------------------------------------------------------------------|--------------|
| Absorption            | Orally bioavailable.                                                   | [6]          |
| Distribution          | Large volume of distribution, suggesting extensive tissue penetration. | [2]          |
| Metabolism            | Extensively metabolized into active and inactive metabolites.          | [6]          |
| Elimination Half-life | Ozanimod: ~21 hours; Active metabolites: up to 11 days.                | [5]          |

# **Pharmacodynamics**

The primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood.

Table 4: Pharmacodynamic Effects of Ozanimod



| Parameter                       | Effect                                                                                                                       | Reference(s) |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| Absolute Lymphocyte Count (ALC) | Dose-dependent reduction<br>from baseline. A decrease to<br>approximately 45% of baseline<br>is observed at 3 months.        | [5]          |
| Lymphocyte Subsets              | Greater reductions in CCR7+ T and B cells, with relative preservation of effector memory T cells.                            | [1][6]       |
| ALC Recovery                    | Reversible upon drug discontinuation, with lymphocyte counts returning to the normal range in most patients within 3 months. | [5]          |

# **Experimental Protocols**Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of ozanimod for S1P receptors.

Objective: To measure the displacement of a radiolabeled ligand from S1P<sub>1</sub> and S1P<sub>5</sub> receptors by ozanimod.

#### Materials:

- Membrane preparations from cells overexpressing human S1P1 or S1P5 receptors.
- Radioligand (e.g., [3H]-ozanimod).
- · Unlabeled ozanimod.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).



- 96-well filter plates.
- Scintillation fluid and counter.

#### Procedure:

- Prepare serial dilutions of unlabeled ozanimod in assay buffer.
- In a 96-well filter plate, add a fixed concentration of radioligand to all wells.
- Add the serially diluted unlabeled ozanimod to the experimental wells. For total binding, add assay buffer. For non-specific binding, add a saturating concentration of a non-radiolabeled S1P receptor ligand.
- Add the membrane preparation to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid vacuum filtration, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
- Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.[10]

## [35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to S1P receptors.

Objective: To determine the potency (EC<sub>50</sub>) and efficacy of ozanimod in activating G protein signaling downstream of S1P<sub>1</sub> and S1P<sub>5</sub> receptors.

#### Materials:

• Membrane preparations from cells overexpressing human S1P<sub>1</sub> or S1P<sub>5</sub> receptors.



- [35S]GTPyS (radiolabeled non-hydrolyzable GTP analog).
- GDP.
- Ozanimod.
- Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, pH 7.4).
- · 96-well plates.
- Scintillation counter.

#### Procedure:

- Prepare serial dilutions of ozanimod in assay buffer.
- In a 96-well plate, add the membrane preparation, GDP, and the serially diluted ozanimod.
- Initiate the reaction by adding [35S]GTPγS to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through filter plates and wash with ice-cold buffer.
- Measure the amount of bound [35S]GTPyS using a scintillation counter.
- Plot the data as a function of ozanimod concentration to determine the EC<sub>50</sub> value.[11][12]





Click to download full resolution via product page

Workflow for Key In Vitro Assays.

### Conclusion

**Ozanimod hydrochloride** is a selective S1P<sub>1</sub> and S1P<sub>5</sub> receptor modulator with a well-defined chemical structure and favorable physicochemical properties for oral administration. Its mechanism of action, centered on the sequestration of lymphocytes in lymphoid tissues, provides a targeted approach to immunomodulation in autoimmune diseases. The quantitative



pharmacological, pharmacokinetic, and pharmacodynamic data, along with the detailed experimental protocols, offer a solid foundation for further research into this important therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- To cite this document: BenchChem. [Ozanimod Hydrochloride: A Technical Overview of its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b8819272#chemical-structure-and-properties-of-ozanimod-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com